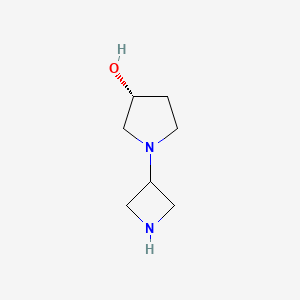

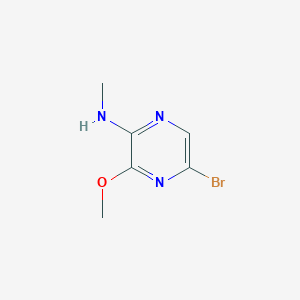

![molecular formula C15H21N3O2S B1444818 {2-[4-(4-methanesulfonylphenyl)-1H-imidazol-2-yl]ethyl}(propan-2-yl)amine CAS No. 1184436-23-4](/img/structure/B1444818.png)

{2-[4-(4-methanesulfonylphenyl)-1H-imidazol-2-yl]ethyl}(propan-2-yl)amine

Overview

Description

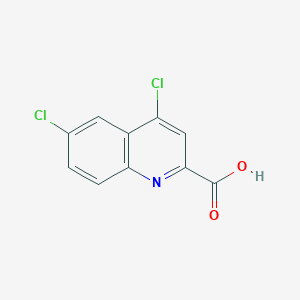

{2-[4-(4-methanesulfonylphenyl)-1H-imidazol-2-yl]ethyl}(propan-2-yl)amine is a chemical compound with the CAS Number: 1184436-23-4 . It has a molecular weight of 307.42 and its IUPAC name is N-(2-(4-(4-(methylsulfonyl)phenyl)-1H-imidazol-2-yl)ethyl)propan-2-amine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H21N3O2S/c1-11(2)16-9-8-15-17-10-14(18-15)12-4-6-13(7-5-12)21(3,19)20/h4-7,10-11,16H,8-9H2,1-3H3,(H,17,18) . This code provides a standard way to encode the compound’s molecular structure and formula.

Physical And Chemical Properties Analysis

This compound is a powder and it’s stored at room temperature .

Scientific Research Applications

COX-2 Inhibition for Anti-inflammatory Applications

This compound has been studied for its potential as a selective COX-2 inhibitor . COX-2 is an enzyme that plays a significant role in the inflammation process by converting arachidonic acid to pro-inflammatory mediators. Selective inhibition of COX-2 can lead to the development of anti-inflammatory drugs with fewer side effects compared to non-selective NSAIDs. The compound’s ability to form hydrogen bonds within the COX-2 active site makes it a promising candidate for the treatment of inflammation-related conditions.

Pain Management

Linked to its COX-2 inhibition properties, this compound has shown potential in pain management . The formalin test, a method for evaluating pain responses in scientific research, indicated that derivatives of this compound possess significant antinociceptive activity. This suggests that it could be developed into a new class of painkillers that offer effective relief from pain symptoms.

Synthesis of Imidazole Derivatives

Imidazoles are a crucial heterocyclic structure in medicinal chemistry, and this compound serves as a precursor for the synthesis of various imidazole derivatives . These derivatives have a wide range of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis. The versatility of imidazole compounds underscores the importance of this compound in synthetic organic chemistry.

Development of COX-2 Selective Inhibitors

The compound’s structure has been utilized in the design and synthesis of new molecules with high potency and selectivity for COX-2 inhibition . This is particularly important for creating safer anti-inflammatory medications that minimize the risk of gastrointestinal ulcers and other adverse effects associated with traditional NSAIDs.

Research into Inflammatory Mediators

Due to its role in the arachidonic acid cascade, this compound is valuable for studying the synthesis of prostaglandins and other prostanoids . These mediators are involved in various inflammatory processes, making the compound an essential tool for researchers investigating the underlying mechanisms of inflammation.

Pharmaceutical Compound Development

As a compound with a CAS number 1184436-23-4, it is recognized in chemical databases and can be sourced for research and development purposes . Its well-defined chemical structure and properties make it a suitable candidate for the development of new pharmaceutical compounds, especially in the realm of anti-inflammatory and analgesic medications.

Safety and Hazards

properties

IUPAC Name |

N-[2-[5-(4-methylsulfonylphenyl)-1H-imidazol-2-yl]ethyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2S/c1-11(2)16-9-8-15-17-10-14(18-15)12-4-6-13(7-5-12)21(3,19)20/h4-7,10-11,16H,8-9H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXJHCAISGCVAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCC1=NC=C(N1)C2=CC=C(C=C2)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{2-[4-(4-methanesulfonylphenyl)-1H-imidazol-2-yl]ethyl}(propan-2-yl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carboxylic acid](/img/structure/B1444749.png)

![5-Amino-1-methyl-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1444756.png)